
2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
Overview
Description
2-(2-Fluoro-4-methoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H13FO2 and its molecular weight is 184.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol?
The compound is commonly synthesized via the reduction of its corresponding ketone precursor, 2-(2-Fluoro-4-methoxyphenyl)propan-2-one, using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol. For example, describes analogous reductions for structurally similar alcohols, where ketones are reduced to secondary alcohols under mild conditions. Post-reduction, purification is typically achieved via distillation or recrystallization to ensure high purity for research applications .
Q. What spectroscopic techniques are recommended for structural characterization?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the fluorophenyl, methoxy, and hydroxyl groups.
- X-ray crystallography : For definitive structural elucidation, as demonstrated in for a related biphenyl-propan-2-ol derivative.
- Mass spectrometry (MS) : To verify molecular weight (e.g., calculated molecular formula: C₁₀H₁₂FO₂).
- FT-IR : To identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–F stretch at 1100–1000 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Classify as hazardous waste and collaborate with certified disposal agencies ( ).
- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, methoxy) influence reactivity in nucleophilic substitution reactions?
The 2-fluoro group is a strong electron-withdrawing substituent, which activates the phenyl ring toward electrophilic substitution at specific positions. The 4-methoxy group, being electron-donating, may counteract this effect, creating regioselectivity challenges. Methodological approaches include:
- Computational modeling (e.g., DFT calculations) to predict reactive sites.
- Competitive reaction studies using halogenated analogs (e.g., chloro vs. bromo derivatives, as in ) to compare substitution rates.
- Kinetic isotope effects (KIE) to probe transition states in reactions like SNAr (nucleophilic aromatic substitution) .
Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?
Discrepancies in stability studies may arise from solvent polarity, temperature, or trace impurities. To address this:
- Conduct accelerated stability tests under controlled conditions (e.g., 40°C/75% RH for 6 months).
- Use HPLC-MS to monitor degradation products (e.g., demethylation of the methoxy group or hydroxylation).
- Cross-reference with structurally similar compounds (e.g., highlights incompatibility with strong oxidizers) .
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
While the target compound is not chiral, related derivatives (e.g., (R)- or (S)-configured analogs) require:
- Chiral chromatography (e.g., using amylose-based columns).
- Enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer.
- Crystallization with chiral resolving agents (e.g., tartaric acid derivatives), as seen in for a fluorophenyl-propanol .
Q. What methodologies assess interactions with biomolecules (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : To measure binding affinity (Kd) in real time.
- Isothermal titration calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS).
- Molecular docking simulations : To predict binding modes using crystallographic data (e.g., ’s structural parameters).
- Enzyme inhibition assays : Competitive or non-competitive inhibition studies using fluorogenic substrates .
Q. Comparative Analysis
Q. How does the 2-fluoro-4-methoxy substitution pattern differentiate this compound from halogenated analogs (e.g., 2-chloro or 2-bromo derivatives)?
- Reactivity : The smaller size and higher electronegativity of fluorine reduce steric hindrance compared to bromine, favoring faster nucleophilic substitutions but lower polarizability in hydrophobic interactions ().
- Biological activity : Fluorine’s strong electron-withdrawing effect enhances metabolic stability compared to chlorine, as shown in for fluorophenyl-propanols.
- Physical properties : The methoxy group increases solubility in polar solvents (e.g., DMSO) relative to non-polar halogenated analogs .
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13FO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3 |
InChI Key |
RNCUHIILUNOEGW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=C(C=C(C=C1)OC)F)O |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)F)O |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
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